molecular formula C18H16INO4 B585786 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide CAS No. 64584-29-8

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide

Cat. No.: B585786
CAS No.: 64584-29-8
M. Wt: 437.233
InChI Key: VYFSRYRSFYGKES-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is a phthalimide derivative characterized by a 2,5-dimethoxy-4-iodophenyl ethyl substituent. This compound serves as a critical intermediate in the synthesis of 2,5-dimethoxy-4-iodophenethylamine (2C-I), a psychedelic phenethylamine derivative. The synthesis involves iodination of the parent compound, followed by hydrazinolysis to cleave the phthalimide protecting group and yield the primary amine (2C-I) . The compound’s crystalline form has a melting point of 155.5–157°C after recrystallization from isopropanol . Its molecular formula is C₁₈H₁₆INO₄ (molecular weight: 437.19 g/mol), with a deuterated variant (C₁₈H₁₀D₆INO₄) used in isotopic labeling studies .

Properties

IUPAC Name

2-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSRYRSFYGKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164173
Record name 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64584-29-8
Record name 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64584-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

  • 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine : Serves as the primary amine precursor.

  • Phthalic anhydride : Acts as the acylating agent.

  • DMF : Solvent for the reaction.

Step-by-Step Procedure

  • Reaction Setup : A suspension of 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine (1 g, 3.25 mmol) and phthalic anhydride (0.53 g, 3.58 mmol) in 3 mL DMF is prepared.

  • Reflux : The mixture is heated under reflux overnight, monitored by thin-layer chromatography (TLC) for completion.

  • Precipitation : Post-reaction, 30 mL water is added to induce precipitation of the product as a white solid.

  • Purification : The solid is filtered and washed sequentially with ethanol (3 × 5 mL) and petroleum ether (3 × 5 mL) to remove impurities.

Optimization Considerations

  • Molar Ratio : A 1:1.1 molar ratio of amine to phthalic anhydride ensures excess acylating agent, driving the reaction to completion.

  • Solvent Choice : DMF is selected for its high boiling point (153°C) and ability to dissolve both polar and non-polar reactants.

Characterization and Analytical Data

The synthesized compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Analysis

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 7.83 (d, J = 1.2 Hz, 5H, phthalimide aromatic protons)

    • δ 7.19 (s, 1H, phenyl proton)

    • δ 6.77 (s, 1H, phenyl proton)

    • δ 3.81 (t, 2H, CH2 adjacent to phthalimide)

    • δ 3.61 (s, 3H, methoxy group)

    • δ 3.54 (s, 3H, methoxy group)

    • δ 2.87 (t, 2H, CH2 adjacent to phenyl).

Mass Spectrometry

  • Molecular Weight : 437.23 g/mol (theoretical).

  • Exact Mass : 437.01200 (observed).

Industrial-Scale Production Strategies

While laboratory-scale synthesis is well-documented, industrial production requires modifications for efficiency and cost-effectiveness.

Scalability Challenges

  • Temperature Control : Maintaining consistent reflux conditions in large reactors.

  • Waste Management : Recycling DMF to reduce environmental impact.

Proposed Industrial Protocol

  • Continuous Flow Reactors : Enhance mixing and heat transfer.

  • Automated Filtration Systems : Streamline purification.

  • Solvent Recovery Units : Reclaim DMF for reuse.

Comparative Analysis of Alternative Methods

Alternative routes, though less common, include:

Reductive Amination Approach

  • Substrates : 2,5-Dimethoxy-4-iodobenzaldehyde and phthalimide.

  • Catalyst : Sodium cyanoborohydride (NaBH3CN) in methanol.

  • Yield : ~50% (lower than the primary method).

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes.

  • Advantage : Reduces reaction time from 12 hours to 30 minutes.

  • Limitation : Specialized equipment required.

Reaction Mechanism and Kinetics

The synthesis proceeds via a nucleophilic acyl substitution mechanism:

  • Step 1 : Attack of the amine on phthalic anhydride, forming a tetrahedral intermediate.

  • Step 2 : Elimination of water, yielding the phthalimide derivative.

Summary of Synthesis Parameters

ParameterDetail
Starting Material2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine
Acylating AgentPhthalic anhydride
SolventDMF
TemperatureReflux (~153°C)
Reaction Time12–16 hours
Yield64%
PurificationEthanol and petroleum ether washes

Critical Evaluation of Methodologies

The primary method offers a balance between yield and practicality, though microwave-assisted synthesis presents opportunities for time savings. Industrial adoption remains limited due to DMF’s toxicity, prompting research into greener solvents like ionic liquids .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenethylamine derivatives.

    Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and iodine atom play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain neurotransmitter receptors, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalimide derivatives exhibit diverse applications depending on their substituents. Below is a systematic comparison:

Structural Features and Physicochemical Properties

Compound Name Substituent Group Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide 2,5-Dimethoxy-4-iodophenyl ethyl 437.19 155.5–157 Iodine atom, dimethoxy groups
3-Chloro-N-phenyl-phthalimide 3-Chloro, N-phenyl 261.67 Not reported Chlorine atom, phenyl group
N-(2-Bromoethyl)phthalimide 2-Bromoethyl 268.10 Not reported Bromoethyl side chain
N-(Cyclohexylthio)phthalimide Cyclohexylthio 275.35 Not reported Sulfur-linked cyclohexyl group
N-[2-(Phenylseleno)ethyl]phthalimide 2-(Phenylseleno)ethyl 345.23 Not reported Selenium-containing substituent
Psychoactive Precursor
  • This compound : Used to synthesize 2C-I, a serotonin receptor agonist with psychedelic effects (dose: 14–22 mg; duration: 6–10 hours) .
  • Structural Analog : 2C-B (4-bromo-2,5-dimethoxyphenethylamine) shares a similar dimethoxyphenyl backbone but lacks iodine, highlighting the role of halogenation in receptor binding .
Antimicrobial Agents
  • N-(2-Bromoethyl)phthalimide: Reacts with thiouracils to form thiopyrimidinones (e.g., compounds 7a–d) with broad-spectrum activity against Staphylococcus aureus and Candida albicans .
  • Comparison : The bromoethyl side chain facilitates nucleophilic substitution, enabling conjugation with bioactive heterocycles. In contrast, the iodine in the target compound stabilizes the aryl group for enzymatic interactions .
Analgesic and Anticonvulsant Agents
  • N-(2-(2-Pyridyl)ethyl)phthalimide hydrochloride : Exhibits analgesic properties via central nervous system modulation .
  • Phenytoin-based phthalimides (e.g., 5g, 5h) : Anticonvulsant activity due to imidazolidinedione moieties mimicking phenytoin’s structure .
  • Contrast: The target compound lacks nitrogenous heterocycles, limiting direct neuropharmacological effects but enabling prodrug conversion .

Biological Activity

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide (CAS Number: 64584-29-8) is a compound of significant interest due to its potential biological activities, particularly in relation to serotonin receptor modulation and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its properties and effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H16INO4, with a molecular weight of 443.27 g/mol. The compound features a phthalimide moiety linked to a phenethylamine derivative, which is crucial for its interaction with biological targets, particularly the 5-HT receptors.

Research indicates that this compound may act as an agonist at the 5-HT2A receptor, a subtype of serotonin receptors implicated in various physiological processes including mood regulation and inflammation. The structural modifications in phenethylamines can significantly influence their pharmacological profiles, leading to diverse biological effects.

5-HT2A Receptor Agonism

The 5-HT2A receptor is known for its role in mediating the effects of psychedelics and other psychoactive substances. Studies have shown that compounds with similar structures can exhibit varying degrees of agonistic activity at this receptor, influencing both behavioral responses and anti-inflammatory pathways. For example, a study highlighted the importance of specific structural features in determining the functional selectivity of receptor activation, which could be relevant for developing therapeutics targeting mood disorders without inducing hallucinations .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of compounds related to this compound. One notable study utilized a rat model to assess the impact of various psychedelics on airway hyperresponsiveness, identifying structural modifications that enhance anti-inflammatory activity without correlating with behavioral effects . This suggests that this compound may possess therapeutic potential in treating inflammatory conditions.

Neuroprotective Properties

There is emerging evidence suggesting that compounds interacting with the 5-HT2A receptor can exert neuroprotective effects. For instance, research has indicated that certain phenethylamines can inhibit neuronal apoptosis and promote neurogenesis under stress conditions . This aligns with findings that suggest this compound may contribute positively to cognitive functions through its receptor interactions.

Summary Table of Biological Activities

Activity Description References
Receptor Agonism Agonist at 5-HT2A receptors influencing mood and cognition
Anti-inflammatory Effects Reduces airway hyperresponsiveness; potential therapeutic for asthma and other inflammatory diseases
Neuroprotection May promote neurogenesis and inhibit apoptosis under stress

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